molecular formula C16H12O4 B502753 (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one CAS No. 71005-54-4

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one

Cat. No. B502753
CAS RN: 71005-54-4
M. Wt: 268.26g/mol
InChI Key: ICMWTPVWUOBMQZ-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one, also known as BHMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHMF belongs to the class of benzofuran derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one is not fully understood. However, it has been suggested that (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one exerts its biological activities through the modulation of various signaling pathways, such as the NF-kB pathway and the PI3K/Akt/mTOR pathway. (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one has also been found to interact with various enzymes and proteins, such as COX-2 and Nrf2, which play a role in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one has also been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one research. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the efficacy of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one in different types of cancer and to elucidate its mechanism of action. Another area of interest is the potential of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and duration of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one treatment in these diseases. Additionally, the development of more water-soluble derivatives of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one may overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one can be synthesized through a simple and efficient method using salicylaldehyde and 6-methoxybenzofuran-3-one as starting materials. The reaction is carried out in the presence of a base, such as potassium hydroxide, and an organic solvent, such as ethanol. The resulting product is (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one, which can be purified through recrystallization.

Scientific Research Applications

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

(2Z)-2-[(2-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9,17H,1H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMWTPVWUOBMQZ-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3O)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one

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